molecular formula C15H16BrN3O2 B3740176 ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate

ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate

Cat. No.: B3740176
M. Wt: 350.21 g/mol
InChI Key: BWBHCYJCBMNRSM-CSKARUKUSA-N
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Description

Ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the introduction of the but-2-enoate moiety through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

Ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and bromophenyl-containing compounds. Examples are:

  • Ethyl (E)-4-[bromo(triphenyl)-lambda5-phosphanyl]but-2-enoate
  • Other pyrazole-based compounds with different substituents

Uniqueness

Ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate is unique due to its specific combination of a bromophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-3-21-15(20)8-10(2)17-14-9-13(18-19-14)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3,(H2,17,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBHCYJCBMNRSM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC1=NNC(=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=NNC(=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate
Reactant of Route 2
ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate
Reactant of Route 3
ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate
Reactant of Route 4
ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate
Reactant of Route 5
ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate
Reactant of Route 6
ethyl (E)-3-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate

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